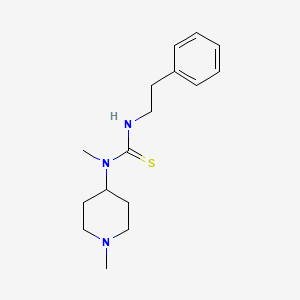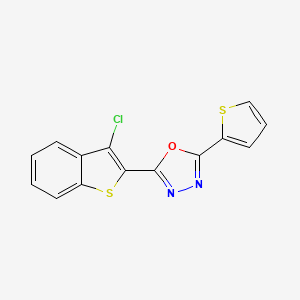![molecular formula C21H30N4O B5515992 1-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-4-(4-methylphenyl)piperazine](/img/structure/B5515992.png)
1-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-4-(4-methylphenyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-4-(4-methylphenyl)piperazine, commonly known as EIP, is a synthetic compound that has been extensively studied for its potential applications in the field of neuroscience. EIP is a member of the piperazine class of compounds, which have been shown to modulate the activity of neurotransmitters in the brain. The purpose of
作用机制
The exact mechanism of action of EIP is not fully understood, but it is thought to work by modulating the activity of several neurotransmitters in the brain. EIP has been shown to bind to several receptors in the brain, including the dopamine D2 receptor, the serotonin 5-HT1A receptor, and the norepinephrine α2 receptor. By modulating the activity of these receptors, EIP may be able to regulate the release of neurotransmitters and improve the functioning of the brain.
Biochemical and Physiological Effects:
EIP has been shown to have several biochemical and physiological effects in the brain. It has been shown to increase the release of dopamine, serotonin, and norepinephrine, which are all important neurotransmitters involved in mood regulation. EIP has also been shown to increase the number of dopamine receptors in the brain, which may improve the functioning of the dopamine system.
实验室实验的优点和局限性
One advantage of using EIP in lab experiments is that it has been extensively studied and has a well-understood mechanism of action. This makes it a useful tool for studying the role of neurotransmitters in the brain and for developing potential therapies for neurological disorders. However, one limitation of using EIP in lab experiments is that it is a synthetic compound and may not accurately reflect the effects of naturally occurring neurotransmitters in the brain.
未来方向
There are several potential future directions for research involving EIP. One area of interest is the development of new therapies for depression and anxiety. EIP has been shown to have potential therapeutic applications for these disorders, and further research may be able to identify more effective treatment options. Another potential area of interest is the development of new drugs that target specific neurotransmitter systems in the brain. EIP has been shown to modulate the activity of several neurotransmitters, and further research may be able to identify more specific compounds that target these systems. Finally, there is potential for the development of new diagnostic tools for neurological disorders. EIP has been shown to modulate the activity of several neurotransmitters that are involved in mood regulation, and further research may be able to identify biomarkers that can be used to diagnose these disorders.
合成方法
EIP can be synthesized using a variety of methods, but the most common approach involves the condensation of 1-ethyl-3-isobutyl-5-nitro-1H-pyrazole with 4-(4-methylphenyl)piperazine in the presence of a reducing agent such as palladium on carbon. The resulting compound is then treated with a carbonylating agent to yield EIP.
科学研究应用
EIP has been studied extensively for its potential applications in the field of neuroscience. It has been shown to modulate the activity of several neurotransmitters, including dopamine, serotonin, and norepinephrine. EIP has been shown to have potential therapeutic applications for a variety of neurological disorders, including depression, anxiety, and schizophrenia.
属性
IUPAC Name |
[2-ethyl-5-(2-methylpropyl)pyrazol-3-yl]-[4-(4-methylphenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N4O/c1-5-25-20(15-18(22-25)14-16(2)3)21(26)24-12-10-23(11-13-24)19-8-6-17(4)7-9-19/h6-9,15-16H,5,10-14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOWGVMYTATXUDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)CC(C)C)C(=O)N2CCN(CC2)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-3-{[(6-chloro-1,3-benzodioxol-5-yl)methylene]amino}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5515921.png)
![2-(methylthio)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)nicotinamide hydrochloride](/img/structure/B5515929.png)


![N-butyl-2-methyl-N-(2-methylbenzyl)imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5515945.png)


![2-(2-furyl)-1-{[3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazol-5-yl]carbonyl}azepane](/img/structure/B5515969.png)
![2-{2-[4-(allyloxy)benzylidene]hydrazino}-N-isopropyl-2-oxoacetamide](/img/structure/B5515970.png)


![2-phenyldihydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazole-1,3(2H)-dione](/img/structure/B5515997.png)
![4-{[4-(mesitylmethoxy)benzylidene]amino}-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5516002.png)
![2-[(2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5516015.png)